
2'-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a deoxyribose sugar moiety linked to an adenine base, with a unique modification at the nitrogen atom of the adenine ring, where a 1-methylpyrrolidin-2-ylidene group is attached. This structural modification imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves several steps. One common synthetic route includes the following steps:
Formation of the deoxyribose sugar moiety: This can be achieved through the reduction of ribose derivatives.
Attachment of the adenine base: The adenine base is linked to the deoxyribose sugar through a glycosidic bond.
Modification of the adenine ring: The nitrogen atom of the adenine ring is modified by introducing a 1-methylpyrrolidin-2-ylidene group. This step typically involves the use of specific reagents and catalysts to achieve the desired modification.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. These reactions often require the use of catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: It is used in the development of diagnostic tools and assays, as well as in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine can be compared with other nucleoside analogs, such as:
2’-Deoxyadenosine: This compound lacks the 1-methylpyrrolidin-2-ylidene modification and has different chemical and biological properties.
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)guanosine: This compound has a similar modification but with a guanine base instead of adenine.
N-Methyl-2-pyrrolidone: Although not a nucleoside analog, this compound shares the pyrrolidinone moiety and is used in various industrial applications.
Eigenschaften
CAS-Nummer |
88010-85-9 |
|---|---|
Molekularformel |
C15H20N6O3 |
Molekulargewicht |
332.36 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1-methylpyrrolidin-2-ylidene)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C15H20N6O3/c1-20-4-2-3-11(20)19-14-13-15(17-7-16-14)21(8-18-13)12-5-9(23)10(6-22)24-12/h7-10,12,22-23H,2-6H2,1H3/t9-,10+,12+/m0/s1 |
InChI-Schlüssel |
LEVXLHTVDASHMI-HOSYDEDBSA-N |
Isomerische SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Kanonische SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


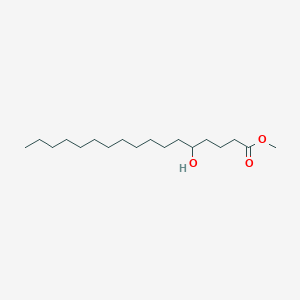
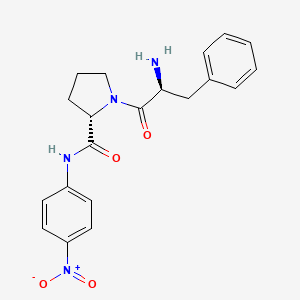


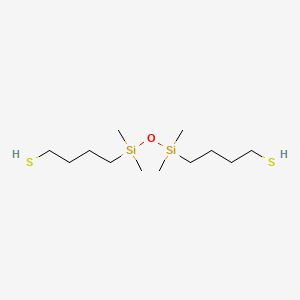
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

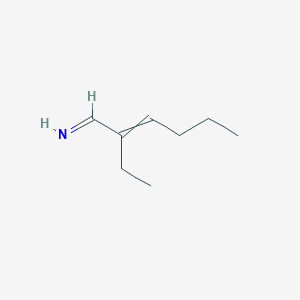

![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
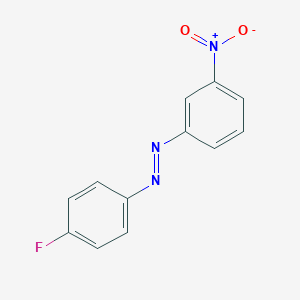
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

